molecular formula C12H12N4S B3858421 3-(ethylthio)-6-methyl-5H-[1,2,4]triazino[5,6-b]indole CAS No. 5488-55-1

3-(ethylthio)-6-methyl-5H-[1,2,4]triazino[5,6-b]indole

Cat. No.: B3858421
CAS No.: 5488-55-1
M. Wt: 244.32 g/mol
InChI Key: HRIMBXKMKRXNLE-UHFFFAOYSA-N
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Description

3-(ethylthio)-6-methyl-5H-[1,2,4]triazino[5,6-b]indole is a heterocyclic compound . It belongs to a special class of compounds that possess triazine and indole moieties . These compounds are gaining importance in medicinal and organic chemistry due to their wide range of biological activity and medicinal applications .


Synthesis Analysis

The synthesis of similar compounds, such as tert-butyl-substituted [1,2,4]triazino[5,6-b]indole-3-thiols and indolo[2,3-b]quinoxalines, has been achieved by condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . Another method involves the reaction of 3-mercapto-5H-[1,2,4]triazino[5,6-b]indole with allyl bromide in the NaOH–H2O–DMSO system .


Molecular Structure Analysis

The molecular structures of these compounds were elucidated on the basis of elemental analysis and spectral data . The structure of this compound specifically is not mentioned in the retrieved papers.


Chemical Reactions Analysis

The introduction of a tert-butyl group into [1,2,4]triazino[5,6-b]indole and indolo[2,3-b]quinoxaline systems leads to a series of structurally novel compounds . Another reaction involves halocyclization of allylthio-5H-[1,2,4]-triazino[5,6-b]indole .

Properties

IUPAC Name

3-ethylsulfanyl-6-methyl-5H-[1,2,4]triazino[5,6-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4S/c1-3-17-12-14-11-10(15-16-12)8-6-4-5-7(2)9(8)13-11/h4-6H,3H2,1-2H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRIMBXKMKRXNLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(C3=CC=CC(=C3N2)C)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90415487
Record name STK508940
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90415487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5488-55-1
Record name STK508940
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90415487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(ethylthio)-6-methyl-5H-[1,2,4]triazino[5,6-b]indole
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3-(ethylthio)-6-methyl-5H-[1,2,4]triazino[5,6-b]indole
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3-(ethylthio)-6-methyl-5H-[1,2,4]triazino[5,6-b]indole
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3-(ethylthio)-6-methyl-5H-[1,2,4]triazino[5,6-b]indole
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3-(ethylthio)-6-methyl-5H-[1,2,4]triazino[5,6-b]indole
Reactant of Route 6
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3-(ethylthio)-6-methyl-5H-[1,2,4]triazino[5,6-b]indole

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